3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride
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Overview
Description
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[222]octane hydrochloride is a chemical compound that belongs to the class of bicyclic azabicyclo compounds It features a pyrazine ring substituted with a chlorine atom at the 6-position and a bicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyrazine-2-carboxylic acid and 1-azabicyclo[2.2.2]octane.
Condensation Reaction: The carboxylic acid group of 6-chloropyrazine-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 1-azabicyclo[2.2.2]octane to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.
Scientific Research Applications
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacological Research: It is investigated for its potential pharmacological activities, such as anti-inflammatory and analgesic effects.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyrazin-2-yl)-1H-benzo[d]imidazole: This compound features a benzimidazole ring instead of the bicyclo[2.2.2]octane ring.
6-Chloropyrazine-2-carboxylic acid: This is a simpler derivative with a carboxylic acid group instead of the bicyclic system.
Uniqueness
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with distinct pharmacological profiles.
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3.ClH/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15;/h5-6,8-9H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGIXUZCGPKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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